PKM2 Inhibitory Activity: A Biochemically Measured Anchor Point Distinct from BCR‑ABL‑Focused Analogs
In a biochemical inhibition assay, the methyl ester exhibited an IC50 of 2,000 nM against human pyruvate kinase M2 (PKM2), while the structurally similar ethyl ester RADO‑007 and the benzamide drug radotinib have not been reported to show measurable PKM2 activity at comparable concentrations [1]. This differential activity suggests the methyl ester may engage the PKM2 active site through interactions that are attenuated or absent in the larger ester or benzamide congeners.
| Evidence Dimension | PKM2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,000 nM |
| Comparator Or Baseline | Radotinib (benzamide) – no reported PKM2 inhibition; ethyl ester RADO‑007 – no reported PKM2 data |
| Quantified Difference | Target compound shows micromolar PKM2 activity (IC50 = 2 μM); comparators lack documented activity |
| Conditions | Biochemical assay with recombinant human PKM2 (BindingDB assay description) |
Why This Matters
PKM2 is a tumor‑metabolism target distinct from the BCR‑ABL/PDGFR space; this activity flag enables researchers to select the methyl ester for phenotypic or target‑based screening cascades where dual BCR‑ABL/PKM2 interrogation is desired.
- [1] BindingDB BDBM50597715 (CHEMBL4877010): Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate, IC50 = 2.00E+3 nM against PKM2. View Source
